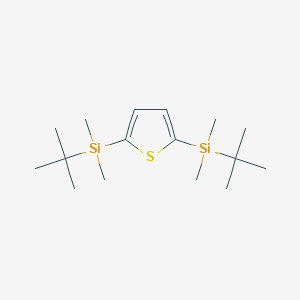
2,5-Bis(tert-butyldimethylsilyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(tert-butyldimethylsilyl)thiophene is a silyl-substituted thiophene derivative. This compound is known for its unique structural properties, which make it a valuable building block in various fields, including organic electronics and materials science. The presence of tert-butyldimethylsilyl groups enhances its stability and solubility, making it suitable for a range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(tert-butyldimethylsilyl)thiophene typically involves the silylation of thiophene derivatives. One common method includes the reaction of thiophene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(tert-butyldimethylsilyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogens, nitrating agents.
Coupling Reactions: Palladium catalysts, boronic acids, stannanes.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Substitution: Halogenated thiophenes, nitrothiophenes.
Coupling Reactions: Biaryl thiophenes, thiophene-based polymers.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(tert-butyldimethylsilyl)thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and conductive polymers.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Photovoltaics: Incorporated into organic photovoltaic cells to enhance their efficiency and stability.
Sensors: Utilized in the fabrication of chemical sensors due to its sensitivity to various analytes.
Wirkmechanismus
The mechanism by which 2,5-Bis(tert-butyldimethylsilyl)thiophene exerts its effects is primarily related to its electronic structure. The silyl groups influence the electron density distribution within the thiophene ring, enhancing its reactivity and stability. This modification allows the compound to participate in various electronic processes, making it suitable for applications in organic electronics and materials science .
Vergleich Mit ähnlichen Verbindungen
4,4′-Bibenzo[c]thiophene: Another silyl-substituted thiophene derivative used in organic electronics.
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its optical brightening properties and used in photoluminescence experiments.
Uniqueness: 2,5-Bis(tert-butyldimethylsilyl)thiophene stands out due to its enhanced stability and solubility, which are imparted by the tert-butyldimethylsilyl groups. These properties make it particularly valuable in applications requiring high-performance materials with robust electronic properties .
Eigenschaften
CAS-Nummer |
143810-35-9 |
|---|---|
Molekularformel |
C16H32SSi2 |
Molekulargewicht |
312.7 g/mol |
IUPAC-Name |
tert-butyl-[5-[tert-butyl(dimethyl)silyl]thiophen-2-yl]-dimethylsilane |
InChI |
InChI=1S/C16H32SSi2/c1-15(2,3)18(7,8)13-11-12-14(17-13)19(9,10)16(4,5)6/h11-12H,1-10H3 |
InChI-Schlüssel |
NKUDLDFDHRNJJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C1=CC=C(S1)[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12544400.png)
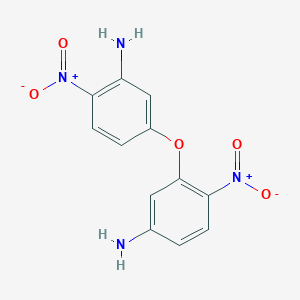
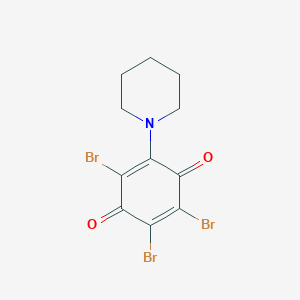
![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)



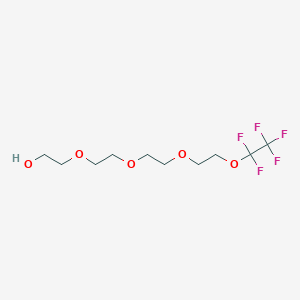
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
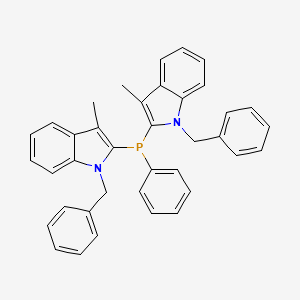

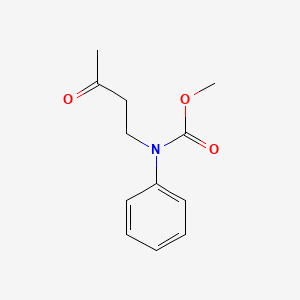
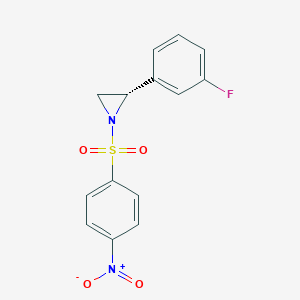
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)
